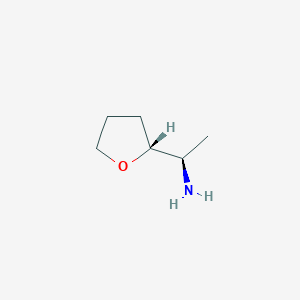

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1R)-1-[(2R)-oxolan-2-yl]ethanamine |

InChI |

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |

InChI Key |

WRDLTPMUGXTIAM-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CCCO1)N |

Canonical SMILES |

CC(C1CCCO1)N |

Origin of Product |

United States |

Advanced Stereochemical Characterization and Elucidation

Definitive Assignment of Absolute Configuration and Diastereomeric Relationship

The absolute configuration of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine is designated as (S) at the carbon atom of the ethylamine (B1201723) substituent and (S) at the C2 position of the tetrahydrofuran (B95107) ring. This definitive assignment is typically established through a combination of stereoselective synthesis from precursors of known chirality and spectroscopic analysis, with single-crystal X-ray crystallography being the gold standard for unambiguous determination.

In the absence of direct X-ray crystallographic data for the title compound, the assignment is often inferred from the stereochemistry of the synthetic starting materials. For instance, the synthesis could involve the reaction of a chiral amine with a chiral tetrahydrofuran derivative, where the stereocenters of both reactants are well-defined. The diastereomeric relationship between the (S,S) isomer and other possible stereoisomers ((R,R), (S,R), and (R,S)) is that of diastereomers, which have different physical properties.

Methodologies for Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is crucial to ensure the quality and stereochemical integrity of a sample of this compound. Several powerful analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). combichemistry.comrsc.org This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org

The separation of the (S,S) enantiomer from its (R,R) counterpart would be performed on a suitable chiral column. The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation. yakhak.org The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Expected Retention Time (S,S) | ~ 8.5 min |

| Expected Retention Time (R,R) | ~ 10.2 min |

This table presents typical, illustrative data for the chiral separation of a similar amine and does not represent experimentally verified data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio (d.r.) of a mixture. rsc.orgnih.govechemi.com Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals for corresponding nuclei. By integrating the signals of specific protons or carbons that are unique to each diastereomer, their relative abundance can be accurately quantified.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons adjacent to the stereogenic centers for each diastereomer present. For example, the methine proton of the ethylamine group or the proton at the C2 position of the tetrahydrofuran ring would likely have different chemical shifts and/or coupling constants in the (S,S) diastereomer compared to the (S,R) or (R,S) diastereomers. illinois.eduucl.ac.ukpdx.edu High-field NMR instruments are often employed to achieve better signal dispersion and more accurate integration.

Table 2: Representative ¹H NMR Data for Diastereomeric Ratio Determination

| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |

| (S,S) | -CH(NH₂)- | 3.15 (quartet) | 1.00 |

| (S,R) | -CH(NH₂)- | 3.25 (quartet) | 0.05 |

This table presents hypothetical ¹H NMR data to illustrate the principle of diastereomeric ratio determination. The chemical shifts are estimates for a generic substituted tetrahydrofuran amine.

Chiroptical Methods (e.g., Optical Rotatory Dispersion and Circular Dichroism) for Stereochemical Confirmation

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provide information about the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left and right circularly polarized light. researchgate.netwikipedia.orgbhu.ac.in

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. researchgate.netwikipedia.org A chiral molecule will exhibit a plain curve or a curve with peaks and troughs, known as the Cotton effect, near its absorption maxima. kud.ac.in The sign of the Cotton effect can often be correlated with the absolute configuration of a particular stereocenter.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A CD spectrum will show positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these bands are characteristic of the molecule's three-dimensional structure. For this compound, derivatization, for instance by forming an N-acetyl derivative, might be necessary to introduce a suitable chromophore for CD analysis. uark.eduresearchgate.net The resulting CD spectrum can then be compared with theoretical calculations or with spectra of related compounds of known absolute configuration to confirm the stereochemical assignment.

Table 3: Summary of Stereochemical Analysis Techniques

| Technique | Application | Information Obtained |

| Chiral HPLC | Enantiomeric Purity | Enantiomeric Excess (ee) |

| NMR Spectroscopy | Diastereomeric Purity | Diastereomeric Ratio (d.r.) |

| ORD/CD | Stereochemical Confirmation | Absolute Configuration |

Sophisticated Synthetic Methodologies for S 1 S Tetrahydrofuran 2 Yl Ethanamine

Enantioselective Synthetic Routes

Enantioselective synthesis provides the most direct access to specific stereoisomers, avoiding the need for classical resolution of racemic mixtures. For the synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, two primary approaches are considered: those controlled by chiral auxiliaries and those employing catalytic asymmetric methods.

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is well-established and offers high levels of stereocontrol.

One of the most reliable methods for asymmetric synthesis involves the diastereoselective alkylation of enolates derived from amides or esters tethered to a chiral auxiliary. wikipedia.org For the synthesis of the target compound, a strategy could commence from (S)-tetrahydrofuran-2-carboxylic acid. This starting material can be coupled to a suitable chiral auxiliary, such as one of Evans' oxazolidinones or Myers' pseudoephedrine amides.

In a representative Evans auxiliary approach, (S)-tetrahydrofuran-2-carboxylic acid would be converted to the corresponding N-acyl oxazolidinone. Deprotonation with a base like lithium diisopropylamide (LDA) would form a Z-enolate, which is stabilized by chelation to the lithium cation. The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent reaction with an electrophilic methyl source would install the methyl group with high diastereoselectivity. Finally, reductive cleavage of the auxiliary would yield the corresponding primary amine.

Similarly, Myers' pseudoephedrine auxiliary can be used to form a chiral amide. wikipedia.org Deprotonation of the α-carbon followed by methylation occurs with high diastereoselectivity, guided by the conformation of the chelated enolate intermediate. wikipedia.org The auxiliary is then cleaved under mild conditions to reveal the chiral amine.

Table 1: Representative Diastereoselectivities in Chiral Auxiliary-Controlled Alkylations This table presents typical results for analogous alkylation reactions using chiral auxiliaries, demonstrating the expected level of control.

| Chiral Auxiliary | Electrophile | Solvent | Diastereomeric Ratio (d.r.) | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl Iodide | THF | >95:5 | wikipedia.org |

| (1R,2S)-Pseudoephedrine | Benzyl Bromide | THF | >98:2 | wikipedia.org |

| (S)-4-benzyl-2-oxazolidinone | Ethyl Iodide | THF | 97:3 | nih.gov |

Chelation control is a powerful strategy for controlling stereochemistry in reactions involving additions to carbonyls or imines that possess a nearby Lewis basic group. In the context of synthesizing this compound, a plausible route starts with the chiral building block (S)-tetrahydrofuran-2-carbaldehyde.

The addition of a nucleophile to this α-alkoxy aldehyde can be directed by the formation of a rigid, five-membered chelate between the aldehyde oxygen, the tetrahydrofuran (B95107) ring oxygen, and a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺). This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the less sterically hindered face, as described by the Cram-chelate model.

For example, the addition of a nitromethane (B149229) anion (a precursor to the amino group) to (S)-tetrahydrofuran-2-carbaldehyde in the presence of a chelating metal salt would be expected to proceed with high diastereoselectivity to form the corresponding nitro alcohol. The stereochemical outcome is dictated by the preferred conformation of the chelated intermediate. Subsequent reduction of the nitro group and the hydroxyl group would lead to the target amine.

A diastereoselective Strecker synthesis offers another chelation-controlled pathway. Reaction of (S)-tetrahydrofuran-2-carbaldehyde with a chiral amine, such as (R)-phenylglycinol, forms a chiral imine intermediate. capes.gov.br Addition of cyanide, often facilitated by a Lewis acid, proceeds on the less hindered face of the imine, which is conformationally restricted by chelation, to yield a chiral α-amino nitrile with high diastereoselectivity. capes.gov.br Hydrolysis of the nitrile and removal of the auxiliary would provide the desired amino acid, which can then be decarboxylated or reduced to the target ethanamine.

Catalytic asymmetric methods are highly desirable as they require only a substoichiometric amount of a chiral molecule to generate large quantities of an enantiomerically enriched product.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. These catalysts often operate via the formation of transient, reactive intermediates such as enamines or iminium ions.

Enamine catalysis is a powerful tool for the α-functionalization of aldehydes and ketones. youtube.com A chiral secondary amine catalyst, such as a proline derivative, reacts with a carbonyl compound to form a chiral enamine nucleophile. youtube.com This enamine then reacts with an electrophile, and the stereochemical outcome is controlled by the catalyst's chiral environment. youtube.com

Michael Additions: A potential organocatalytic route to this compound involves the asymmetric Michael addition of an acetaldehyde (B116499) equivalent to an electrophile derived from tetrahydrofuran. A more practical approach involves the conjugate addition to a nitroalkene. For instance, (S)-tetrahydrofuran-2-carbaldehyde can be converted to the corresponding α,β-unsaturated nitroalkene. The asymmetric Michael addition of a carbon nucleophile, catalyzed by a chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether or a thiourea-based catalyst), would form a γ-nitrocarbonyl compound. The catalyst directs the facial selectivity of the addition, establishing the stereocenter adjacent to the ring. Subsequent reduction of the nitro group and manipulation of the carbonyl would yield the target amine. High enantioselectivities are commonly observed in such reactions. researchgate.net

Aldol (B89426) Reactions: An alternative strategy is the direct asymmetric crossed-aldol reaction between acetaldehyde and (S)-tetrahydrofuran-2-carbaldehyde. nih.gov In this scenario, a chiral organocatalyst, such as a diarylprolinol derivative, would activate acetaldehyde to form a nucleophilic enamine. This enamine would then add to the (S)-tetrahydrofuran-2-carbaldehyde. The existing stereocenter in the aldehyde would influence the diastereoselectivity (substrate control), while the chiral catalyst would control the facial selectivity of the enamine attack (catalyst control), leading to a specific diastereo- and enantiomer of the resulting β-hydroxy aldehyde. The hydroxyl group could then be converted to an amine via a Mitsunobu reaction or by oxidation and reductive amination to afford the final product.

Table 2: Representative Yields and Enantioselectivities in Organocatalytic Reactions This table shows typical outcomes for analogous organocatalytic Michael and Aldol reactions, indicating the potential effectiveness for the synthesis of the target compound.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| Michael Addition | Diarylprolinol silyl ether | Cyclohexanone | β-Nitrostyrene | 97 | 99 | researchgate.net |

| Aldol Reaction | Proline | Acetone | 4-Nitrobenzaldehyde | 99 | 84 | nih.gov |

| Michael Addition | Thiourea (B124793) derivative | Dimethyl malonate | trans-Crotononitrile | 95 | 96 | researchgate.net |

Catalytic Asymmetric Synthesis

Organocatalytic Strategies

Rational Design and Synthesis of Organocatalysts Employing the Tetrahydrofuran-2-yl-ethylamine Moiety

The rational design of organocatalysts leverages specific structural motifs to induce stereoselectivity in chemical transformations. Chiral primary and secondary amines, including derivatives of natural amino acids like proline, are foundational scaffolds for a vast array of organocatalysts. wikipedia.orgrsc.org The design process involves creating catalysts with well-defined three-dimensional structures that can effectively control the approach of reactants. nih.gov

While organocatalysts specifically derived from the this compound moiety are not extensively documented in current literature, the principles of catalyst design allow for its potential application. The chiral tetrahydrofuran and ethylamine (B1201723) components could be incorporated into known catalyst frameworks, such as those based on thiourea or squaramide, to create novel catalysts. nih.govresearchgate.net The tetrahydrofuran ring, with its defined stereocenters and potential for hydrogen bonding via the ether oxygen, could offer unique steric and electronic influence in the transition state of a catalyzed reaction. The primary amine group serves as a versatile handle for derivatization into catalytically active groups like thioureas, squaramides, or for use in enamine/iminium ion catalysis. wikipedia.orgrsc.org The synthesis of such a catalyst would involve coupling the amine moiety with a functional group capable of activating a substrate, a common strategy in creating bifunctional organocatalysts. beilstein-journals.org

Bifunctional Organocatalyst Development and Mechanistic Considerations

Bifunctional organocatalysts represent a sophisticated class of catalysts that possess two distinct functional groups capable of simultaneously activating two different reacting species. beilstein-journals.org Typically, this involves a Lewis basic site (like a tertiary amine) to deprotonate a nucleophile and a Lewis acidic or hydrogen-bond donor site (like a thiourea, squaramide, or alcohol) to activate an electrophile. mdpi.comrsc.org This dual activation strategy mimics enzymatic catalysis, creating a highly organized transition state that leads to high levels of stereoselectivity. rsc.org

The development of a bifunctional organocatalyst from the tetrahydrofuran-2-yl-ethylamine scaffold would follow these principles. The amine could be tertiary, serving as the Brønsted base, while an additional functional group, such as a thiourea, is appended. The general mechanism for such a catalyst in a Michael addition, for instance, involves the amine deprotonating the nucleophile while the thiourea moiety activates the electrophile (e.g., a nitroalkene) through hydrogen bonding. rsc.org

Mechanistic studies, often employing kinetics, in-situ spectroscopy (NMR, IR), and computational methods like Density Functional Theory (DFT), are crucial for understanding and optimizing these catalysts. mdpi.comrsc.orgnih.gov These studies elucidate the precise nature of the catalyst-substrate interactions, the role of each functional group, and the structure of the rate-determining transition state. mdpi.comrsc.org For example, kinetic analyses can determine the reaction order with respect to the catalyst and substrates, indicating whether the active catalytic species is a monomer or a dimer. mdpi.com DFT calculations can model the transition state energies for different reaction pathways, explaining the origin of the observed enantioselectivity. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reductive Amination

Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most powerful and efficient strategies for producing enantiomerically pure compounds, including chiral amines. nih.govuni-bonn.de This method is highly valued for its excellent atom economy, generating minimal waste, which aligns with the principles of green chemistry. nih.govuni-bonn.de The direct asymmetric reductive amination (DARA) of ketones is a particularly attractive approach as it combines the formation of an imine and its subsequent reduction into a single, streamlined step.

The synthesis of chiral amines via AH typically involves the hydrogenation of prochiral precursors like imines, enamines, or enamides. nih.govnih.gov While highly effective, the asymmetric hydrogenation of imines can be challenging due to the potential for E/Z isomerization and substrate instability. nih.gov Reductive amination, where a ketone is reacted with an amine source in the presence of a reducing agent (commonly H₂ gas), offers a direct route to the desired amine. nih.gov The key to success lies in the catalyst, which is typically a complex of a transition metal (such as rhodium, ruthenium, or iridium) with a chiral ligand. nih.govnih.gov

Ligand Design and Catalyst Optimization for High Enantioselectivity

The enantioselectivity of transition metal-catalyzed hydrogenations is almost entirely dictated by the chiral ligand coordinated to the metal center. wikipedia.org Consequently, extensive research has focused on the design and synthesis of novel ligands to optimize catalytic performance for specific transformations. uni-bonn.de Bidentate and tridentate phosphine (B1218219) ligands, such as BINAP and Josiphos, are among the most successful and widely used classes of ligands for asymmetric hydrogenation. nih.govnih.gov

Catalyst optimization is a multi-parameter process involving the screening of different metal precursors, chiral ligands, solvents, and reaction conditions (temperature, pressure). For the synthesis of chiral amines via reductive amination, catalyst systems like Ru(OAc)₂{(S)-binap} have demonstrated high enantioselectivity (>99% ee) and conversion for the direct amination of various ketone substrates. acs.org The development of chiral Rh-diphosphine catalysts has also enabled the direct reductive amination of carbonyl compounds to produce α-amino acids with up to 98% ee. rsc.org The modular design of some modern catalysts allows for rapid library generation and screening, accelerating the discovery of optimal systems for a given substrate. nih.gov

Table 1: Examples of Catalyst Systems for Asymmetric Reductive Amination

| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Commercially available, inexpensive catalyst; uses ammonium (B1175870) trifluoroacetate (B77799) as N-source. | 94.6% to >99.9% | acs.org |

| Chiral Rh-diphosphine complexes | Carbonyl compounds | Used for the synthesis of α-amino acids via direct reductive amination. | Up to 98% | rsc.org |

| Ir complex with chiral phosphoric acid | β-branched alcohols | Cooperative catalysis for hydrogen borrowing amination. | Up to 99:1 er | researchgate.net |

Chemoenzymatic and Biocatalytic Pathways to the Chiral Amine

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. beilstein-journals.org Enzymes operate under mild conditions (neutral pH, ambient temperature, aqueous solutions), exhibit exquisite stereoselectivity, and reduce the generation of hazardous waste. rsc.orgcardiff.ac.uk Key enzymes employed for chiral amine synthesis include amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs). cardiff.ac.uk

Amine dehydrogenases catalyze the reductive amination of a ketone or aldehyde using ammonia (B1221849) as the amine source and a cofactor like NAD(P)H. cardiff.ac.uk Protein engineering has been instrumental in expanding the substrate scope of natural AmDHs to accommodate a wider range of molecules. cardiff.ac.uk

Transaminases catalyze the transfer of an amino group from a simple donor amine (like isopropylamine) to a prochiral ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as an essential cofactor. beilstein-journals.orgcardiff.ac.uk This method is highly attractive because the cofactor is regenerated in situ, avoiding the need for a separate, costly regeneration system. beilstein-journals.org

Chemoenzymatic cascades combine the advantages of chemical and enzymatic catalysis in a one-pot sequence. mdpi.comrsc.org For example, a gold-catalyzed alkyne hydration can convert an alkyne into a ketone, which is then subjected to reductive amination by an engineered amine dehydrogenase in the same reaction vessel. mdpi.com This approach has been used to synthesize various chiral aliphatic amines with excellent yields and enantiomeric excess. mdpi.com

Table 2: Chemoenzymatic Synthesis of Chiral Aliphatic Amines via Au-AmDH Cascade

| Alkyne Substrate | Chiral Amine Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-Hexyne | (R)-2-Hexanamine | 57% | >99% |

| 1-Heptyne | (R)-2-Heptanamine | 82% | >99% |

| 1-Octyne | (R)-2-Octanamine | 85% | >99% |

| 6-Methyl-1-heptyne | (R)-6-Methyl-2-heptanamine | 81% | >99% |

Data adapted from a study on Au-catalyzed alkyne hydration and AmDH-catalyzed reductive amination. mdpi.com

Multi-Component Reactions and Cascade Processes for Efficient Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. researchgate.netresearchgate.net MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity and diversity from simple precursors. researchgate.net Prominent examples include the Strecker synthesis of α-amino nitriles (from an aldehyde/ketone, an amine, and cyanide) and the Ugi reaction, which combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid. researchgate.net One-pot procedures based on MCRs have been developed for the synthesis of free α-chiral amines with excellent yields and high enantioselectivity. researchgate.netcardiff.ac.uk

Cascade reactions (or domino reactions) involve a sequence of two or more intramolecular or intermolecular transformations that occur consecutively in a single pot without the need to isolate intermediates. These processes are synthetically powerful as they can construct complex polycyclic and stereochemically rich molecules in a single, efficient step. The synthesis of functionalized tetrahydrofuran derivatives, structurally related to the target molecule, has been achieved through cascade processes. For instance, a three-step cascade involving the ring-opening of 2,5-dimethylfuran, aldol condensation, and subsequent hydrogenation-cyclization can produce alkylated tetrahydrofurans. Such strategies, which streamline synthetic routes by minimizing purification steps and reducing solvent and reagent use, are central to modern, sustainable organic synthesis.

Strategic Applications in Complex Molecule Synthesis

As a Chiral Building Block for Natural Product Synthesis

The tetrahydrofuran (B95107) ring is a prevalent structural motif found in a wide array of natural products, many of which exhibit significant biological activity. nih.govresearchgate.net These include lignans, polyether ionophores, and a large family of compounds known as annonaceous acetogenins, which have demonstrated antitumor and antimicrobial properties. nih.gov The synthesis of these complex molecules often relies on a strategy that incorporates pre-existing, optically pure fragments, known as chiral building blocks. enamine.net

| Natural Product Family | Prominent Structural Feature | Associated Biological Activities |

|---|---|---|

| Annonaceous Acetogenins | Long-chain fatty acid derivatives with one or more THF rings | Antitumor, Antimalarial, Antimicrobial nih.gov |

| Lignans | Dimeric compounds of phenylpropanoid precursors, often containing THF rings | Antitumor, Antiviral |

| Polyether Ionophores | Polycyclic structures containing multiple ether rings, including THF | Antibiotic, Antiprotozoal nih.gov |

| Macrodiolides | Macrolides containing two ester linkages and often THF units | Antifungal, Cytotoxic |

Utility in the Preparation of Advanced Pharmaceutical Intermediates and Analogues

The principles that make chiral building blocks valuable in natural product synthesis extend directly to the pharmaceutical industry. enamine.netnih.gov The development of single-enantiomer drugs is a major focus, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. enamine.net Chiral amines and tetrahydrofuran derivatives are common structural components in active pharmaceutical ingredients (APIs). mallakchemicals.comrxnchem.com

Research has demonstrated the utility of chiral tetrahydrofuran derivatives as key intermediates in the synthesis of bioactive compounds. For instance, a closely related chiral 2,2-disubstituted tetrahydrofuran serves as a crucial intermediate for the synthesis of the antitumor agent (S)-SRI-62-834. researchgate.netresearchgate.net This highlights how a molecule like (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine can be a strategic starting material for accessing advanced pharmaceutical intermediates. Furthermore, such building blocks are instrumental in creating libraries of drug analogues, where systematic structural modifications are made to a lead compound to optimize its potency, selectivity, and metabolic stability. nih.gov

| Stage | Description | Example Role of the Compound |

|---|---|---|

| Chiral Building Block | An optically pure starting material with defined stereochemistry. chemscene.comsigmaaldrich.com | This compound provides the core chiral scaffold. |

| Pharmaceutical Intermediate | A molecule produced during the synthesis of an API. mallakchemicals.com | The amine is chemically modified to form a more complex structure, a direct precursor to the final drug candidate. researchgate.net |

| Active Pharmaceutical Ingredient (API) Analogue | A structurally related variant of a known active drug, synthesized for structure-activity relationship studies. nih.gov | Used to generate novel analogues of a known THF-containing drug to improve its properties. |

Development and Application as a Chiral Ligand in Asymmetric Catalysis

Beyond its role as a structural component, this compound can function as a chiral ligand in asymmetric catalysis. ntu.edu.sg Chiral amines and diamines are a well-established class of ligands that can coordinate to a transition metal (such as rhodium, iridium, or palladium), creating a chiral catalytic complex. chemrxiv.orgmdpi.commdpi.com

The effectiveness of such a ligand stems from its ability to create a highly structured and asymmetric environment around the metal center. nih.gov The two nitrogen atoms of a diamine can chelate to the metal, while the rigid, stereochemically defined backbone of the ligand dictates the spatial arrangement of the substrates. This control forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. These types of ligands have proven effective in a variety of transformations, including the enantioselective borane reduction of prochiral ketones to chiral alcohols, achieving high yields and excellent enantioselectivities. ntu.edu.sg The modular nature of these ligands allows for fine-tuning to optimize performance in different catalytic reactions. researchgate.netpharm.or.jp

| Asymmetric Reaction Type | Role of the Chiral Ligand | Typical Metal Catalyst |

|---|---|---|

| Hydrogenation | Controls the facial selectivity of H₂ addition to a double bond. mdpi.com | Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) |

| Transfer Hydrogenation | Facilitates the stereoselective transfer of hydrogen from a source like isopropanol or formic acid. mdpi.com | Ruthenium (Ru), Iridium (Ir) |

| Allylic Alkylation | Governs the stereochemistry of the nucleophilic attack on a π-allyl complex. | Palladium (Pd) |

| Ketone Reduction | Directs the enantioselective addition of a hydride reagent to a carbonyl group. ntu.edu.sg | Borane (BH₃) with a directing complex |

Precursor for the Design of Novel Chiral Organocatalysts with Tailored Selectivity

In addition to coordinating with metals, chiral amines are foundational precursors for the development of purely organic catalysts, known as organocatalysts. ntu.edu.sg Organocatalysis avoids the use of potentially toxic and expensive heavy metals and has become a major pillar of modern asymmetric synthesis. This compound is an ideal starting point for designing such catalysts.

The primary amine can be readily functionalized to introduce other catalytic moieties, leading to bifunctional organocatalysts. For example, reacting the amine with an isothiocyanate can generate a chiral thiourea (B124793), or reacting it with squaric acid derivatives can produce a chiral squaramide. nih.gov These added groups can activate substrates through non-covalent interactions, such as hydrogen bonding. nih.govresearchgate.net In a well-designed catalyst, the chiral amine portion would orient one substrate (e.g., via enamine or iminium ion formation) while the hydrogen-bonding group activates the other substrate. This dual activation within a defined chiral pocket allows for precise control over the reaction's stereochemical outcome, leading to high selectivity in reactions like Michael additions of aldehydes to nitro-olefins. ntu.edu.sg

| Organocatalyst Class | Functional Group Added | Mode of Substrate Activation | Typical Application |

|---|---|---|---|

| Primary Amine Catalyst | (None) | Enamine or Iminium Ion Formation | Michael Additions, Aldol (B89426) Reactions ntu.edu.sg |

| Thiourea Catalyst | Thiourea Moiety | Hydrogen Bonding to Electrophiles (e.g., nitro groups) nih.gov | Asymmetric Michael and Friedel-Crafts Reactions |

| Squaramide Catalyst | Squaramide Moiety | Dual Hydrogen Bond Donation researchgate.net | Conjugate Additions, Cycloadditions |

| Brønsted Acid Catalyst | Phosphoric Acid or Sulfonic Acid Moiety | Protonation and Hydrogen Bonding | Mannich Reactions, Pictet-Spengler Reactions |

Mechanistic Investigations and Computational Chemical Insights

Detailed Mechanistic Elucidation of Reactions Involving (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

The reactions involving this compound are anticipated to be mechanistically similar to those of other chiral amines and tetrahydrofuran-containing molecules used in asymmetric synthesis. The amine functionality can act as a nucleophile, a base, or as a directing group in various transformations.

In reactions where it serves as a chiral auxiliary or catalyst, the mechanism of stereochemical induction is of primary importance. For instance, in the acylation of the amine, the formation of a chiral amide can proceed through a nucleophilic addition-elimination pathway. The stereochemistry of the tetrahydrofuran (B95107) ring and the adjacent ethyl group would sterically and electronically influence the approach of the acylating agent, leading to a diastereoselective outcome.

Mechanistic studies on related tetrahydrofuran derivatives, such as those involving photochemical ring expansion, highlight the role of radical intermediates and the influence of substituents on the stereochemical outcome. ethz.chrsc.org While not directly involving the amine, these studies underscore the conformational dynamics of the tetrahydrofuran ring and how it can dictate the facial selectivity of reactions. Furthermore, C-H functionalization reactions on tetrahydrofuran rings, often proceeding via radical or organometallic intermediates, demonstrate how the ether oxygen can influence reactivity at adjacent positions. organic-chemistry.org

Transition State Modeling and Stereochemical Outcome Prediction

Transition state modeling is a powerful tool for predicting the stereochemical outcome of asymmetric reactions. For reactions involving this compound, computational models would be employed to analyze the transition states of competing diastereomeric pathways. The energy differences between these transition states would determine the enantiomeric or diastereomeric excess of the product.

In a hypothetical scenario where this amine is used as a catalyst for an aldol (B89426) reaction, transition state models would be constructed for the formation of the C-C bond. These models would account for the coordination of the reactants to a metal center or the formation of a transient enamine, with the chiral amine dictating the facial selectivity of the electrophilic attack. The conformational rigidity of the tetrahydrofuran ring would be a key factor in these models, as it would limit the number of accessible low-energy transition states, thereby enhancing stereoselectivity.

Studies on the kinetic resolution of other chiral amines have shown that the stereochemical outcome can be accurately predicted by analyzing the transition state energies of the competing acylation or sulfonylation reactions. ethz.ch These models often reveal subtle non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for the observed enantioselectivity.

Density Functional Theory (DFT) and Molecular Dynamics Simulations for Reactivity and Selectivity

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure, reactivity, and selectivity of chiral molecules. For this compound, DFT could be used to:

Determine the most stable ground state conformation of the molecule.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict its nucleophilicity and electrophilicity. chemicalbook.comresearchgate.net

Model the transition states of reactions in which it participates to elucidate the origins of stereoselectivity. rsc.org

DFT studies on similar heterocyclic systems have successfully rationalized the diastereoselectivity in reactions by identifying key steric and electronic interactions in the transition state. nsf.gov For example, calculations can reveal how the orientation of the tetrahydrofuran ring and its substituents can block one face of the reacting center, leading to a preferred stereochemical outcome.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and solvent interactions of this compound. yale.edu By simulating the molecule's behavior over time, MD can help to understand how its dynamic conformational changes might influence its reactivity and its ability to act as a chiral selector.

Kinetic Resolution Studies and Chiral Recognition Mechanisms

Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.govacs.orgnih.gov this compound could potentially be used as a chiral resolving agent for racemic acids or as a substrate in a kinetic resolution process.

In a kinetic resolution where this amine is the substrate, a chiral acylating agent could be used to selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer. The efficiency of such a resolution is quantified by the selectivity factor (s), which is a ratio of the rate constants for the two enantiomers. High selectivity factors are indicative of effective chiral recognition. nih.gov

The mechanism of chiral recognition in these processes relies on the formation of diastereomeric transition states. The steric and electronic properties of both the chiral amine and the resolving agent dictate the stability of these transition states. The presence of the tetrahydrofuran ring introduces additional stereochemical complexity and conformational constraints that can enhance the degree of discrimination between the enantiomers. Enzymatic kinetic resolutions using transaminases are also a common strategy for the synthesis of enantiomerically pure amines. researchgate.net

The following table summarizes the potential applications and methodologies discussed:

| Area of Investigation | Methodologies and Applications | Key Insights |

| Mechanistic Elucidation | Isotopic labeling, kinetic studies, analysis of reaction intermediates. | Understanding reaction pathways, identifying rate-determining steps, and the role of the chiral amine as a catalyst or auxiliary. |

| Transition State Modeling | Ab initio and DFT calculations to model transition state structures and energies. | Prediction of stereochemical outcomes (ee and dr), and rationalization of the origins of stereoselectivity. |

| DFT and MD Simulations | Calculation of ground state and transition state energies, orbital analysis, and simulation of molecular motion. | Insights into conformational preferences, electronic properties, and the role of solvent effects in reactivity and selectivity. |

| Kinetic Resolution | Use of chiral reagents or catalysts to effect the separation of enantiomers. | Determination of selectivity factors (s) and development of efficient methods for obtaining enantiomerically pure compounds. |

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process efficiency. researchgate.net Future research on (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine is expected to focus heavily on developing sustainable synthetic routes.

A key trend is the utilization of renewable feedstocks. Carbohydrate biomass, for instance, represents a valuable and sustainable source for producing chiral tetrahydrofuran (B95107) fragments. rsc.org Research has demonstrated the selective dehydration of pentose (B10789219) sugars, such as L-arabinose, to form functionalized chiral tetrahydrofurans on a multi-gram scale without the need for protecting groups. researchgate.net This approach could be adapted to generate a chiral THF precursor for the target amine, significantly improving the sustainability profile compared to traditional petroleum-based syntheses.

Another area of focus is the use of eco-friendly solvents and catalysts. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), itself a biomass-derived solvent, are being investigated as greener alternatives to conventional volatile organic compounds (VOCs). rsc.orgnih.gov The application of biocatalysis, using enzymes to perform key transformations under mild, aqueous conditions, presents a powerful strategy to enhance the green credentials of the synthesis. researchgate.net For example, a biocatalytic reductive amination step could replace methods that use hazardous reagents.

| Metric | Potential Traditional Route | Potential Green Chemistry Route |

|---|---|---|

| Starting Material | Petroleum-based precursors | Renewable pentose sugars (e.g., L-arabinose) researchgate.net |

| Solvents | Chlorinated solvents, Toluene | Water, 2-Methyltetrahydrofuran (2-MeTHF) rsc.orgnih.gov |

| Key Transformation | Metal-hydride reduction, use of hazardous reagents | Biocatalytic reduction/amination researchgate.netnih.gov |

| Waste Profile | High Process Mass Intensity (PMI), stoichiometric metal waste | Lower PMI, biodegradable waste |

Integration into Flow Chemistry and Continuous Manufacturing

Continuous flow manufacturing is revolutionizing the production of active pharmaceutical ingredients (APIs) and their intermediates by offering enhanced safety, consistency, and scalability. nih.govrsc.org The synthesis of chiral amines and heterocycles is particularly amenable to this technology. vapourtec.com Integrating the synthesis of this compound into a continuous flow process is a significant future research direction.

A multi-step synthesis could be "telescoped" into a single, uninterrupted flow sequence, eliminating the need for isolation and purification of intermediates. nih.gov This approach benefits from precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for controlling stereoselectivity. Flow reactors, including packed-bed reactors containing immobilized catalysts or scavenger resins, can streamline the process, reduce waste, and allow for the safe handling of potentially hazardous reagents or unstable intermediates. durham.ac.ukmdpi.com For example, a key azidation step, which can be hazardous on a large scale in batch processing, could be performed safely in a microreactor. vapourtec.com

| Module | Reaction / Process | Flow Technology Benefit |

|---|---|---|

| Reactor 1 | Cyclization to form chiral THF precursor | Precise temperature control for diastereoselectivity nih.gov |

| Reactor 2 | Asymmetric amination (e.g., reductive amination) | Improved mixing and mass transfer, use of immobilized biocatalyst nih.govresearchgate.net |

| Purification Unit | In-line scavenging of excess reagents/by-products | Eliminates batch workup, continuous output of pure product durham.ac.uk |

| Overall Process | Telescoped synthesis | Reduced footprint, increased safety, and higher throughput rsc.orgacs.org |

Expansion into Novel Catalytic Cycles and Reaction Types

The development of novel catalytic systems is essential for discovering more efficient and selective synthetic methods. For this compound, research is anticipated to explore advanced catalytic strategies for its synthesis.

Biocatalysis , particularly the use of engineered enzymes, holds immense promise. Imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of chiral amines via reductive amination. researchgate.net A directed evolution approach could be used to tailor an IRED for the specific conversion of a tetrahydrofuran-based ketone to the desired (S,S)-amine with very high enantiomeric and diastereomeric excess. researchgate.net

Organocatalysis and photoredox catalysis are also promising avenues for the synthesis of the core THF structure. nih.gov Visible-light-mediated radical cyclizations of appropriately substituted alcohols can form chiral tetrahydrofuran rings under mild conditions, offering an alternative to traditional methods that may require harsh reagents or transition metals. nih.gov The development of new catalytic cycles that can construct both the THF ring and the adjacent stereocenter in a single, highly controlled step is a key goal.

Exploration of Conformational Analysis and its Impact on Stereoselectivity

The three-dimensional structure of this compound is fundamental to its function in stereoselective synthesis. The tetrahydrofuran ring is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily envelope (Cₛ) and twist (C₂) forms, through a process called pseudorotation. researchgate.netosi.lv The substituents on the ring significantly influence the energy landscape of these conformers.

Future research will likely involve a combination of advanced NMR spectroscopy and computational modeling to elucidate the preferred solution-state conformation of the molecule. researchgate.net Understanding how the (S)-ethylamine group at the C2 position influences the puckering of the THF ring is critical. This conformational preference can have a profound impact on how the molecule interacts with other reagents, particularly when it is used as a chiral ligand for a metal catalyst or as a chiral auxiliary. For example, the orientation of the amine and the lone pair on the THF oxygen can dictate the facial selectivity of an approaching electrophile or nucleophile. nih.gov A systematic analysis of how altering the stereochemistry of the THF core affects biological activity or catalytic performance has shown that such changes can have a significant impact, contrary to earlier assumptions. nih.gov

| Research Area | Technique | Objective |

|---|---|---|

| Pseudorotation Pathway | Variable Temperature NMR, DFT Calculations researchgate.net | Determine the energy barriers between envelope and twist conformers. |

| Substituent Effects | NOE Spectroscopy, Molecular Dynamics | Identify the preferred pseudoequatorial/pseudoaxial orientation of the ethylamine (B1201723) group. |

| Stereoelectronic Effects | Natural Bond Orbital (NBO) Analysis | Analyze the influence of the THF oxygen on the reactivity of the amine. |

| Structure-Activity Relationship | X-ray Crystallography of derivatives, Docking Studies | Correlate specific conformations with observed stereoselectivity in reactions. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-methyltetrahydrofuran (2-MeTHF) |

| L-arabinose |

Q & A

Q. What are the recommended synthetic routes for (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, and how can reaction conditions be optimized?

A microwave-assisted synthesis approach using tetrahydrofuran (THF) as a solvent and imidazole as a catalyst has been reported for structurally similar amines. Reaction optimization involves varying temperature (e.g., 100°C), irradiation time (2 hours), and stoichiometric ratios of intermediates like phenyl (4-methoxybenzoyl)oxycarbamate. Purification via flash chromatography (20% EtOAc/hexanes) yields the product with ~59% efficiency. Adjusting solvent polarity and catalyst loading may further improve yields .

Q. How should researchers handle and store this compound to ensure stability?

The compound is supplied as a neat oil and should be stored under inert gas (e.g., nitrogen) to prevent oxidation. Stock solutions prepared in methanol or THF require solvent purging with inert gas to minimize degradation. Long-term stability data are limited, so periodic NMR or LC-MS analysis is advised to monitor integrity .

Q. What analytical techniques are suitable for characterizing this compound?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for confirming molecular weight (e.g., exact mass calcd for C₈H₁₅NO: 141.1154). Chiral HPLC or polarimetry can verify enantiomeric purity, while ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves stereochemical configuration and structural integrity .

Q. What solubility and formulation challenges are associated with this amine?

The compound is soluble in polar aprotic solvents like THF and methanol but exhibits limited water solubility. For biological assays, aqueous solubility can be enhanced using co-solvents (e.g., DMSO ≤10%) or pH adjustment to protonate the amine group .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods validate stereochemical fidelity?

Chiral resolution using tartaric acid derivatives or enzymatic kinetic resolution may separate enantiomers. Advanced validation employs X-ray crystallography of co-crystallized diastereomeric salts or comparative circular dichroism (CD) spectra with known standards. Computational modeling (DFT) of optical rotation parameters can also corroborate experimental data .

Q. What density-functional theory (DFT) methods are appropriate for modeling the electronic structure and reactivity of this compound?

Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) with a 6-31G(d) basis set are recommended. These methods balance accuracy and computational cost for predicting thermochemical properties (e.g., bond dissociation energies) and reaction pathways. Exact-exchange corrections improve asymptotic behavior in exchange-energy approximations .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or incomplete basis sets. Re-optimize computational models using implicit solvent models (e.g., PCM) and larger basis sets (e.g., 6-311++G(d,p)). Experimental IR/Raman spectra should be compared to scaled DFT frequencies .

Q. What strategies mitigate side reactions during functionalization of the tetrahydrofuran ring?

Ring-opening reactions are common due to the tetrahydrofuran oxygen’s nucleophilicity. Protecting the amine with Boc groups or using mild Lewis acids (e.g., ZnCl₂) can suppress undesired pathways. Monitoring via TLC or in-situ FTIR helps detect intermediates and adjust reaction kinetics .

Q. How can researchers develop robust HPLC methods for quantifying trace impurities in this compound?

Use a C18 column with a mobile phase of potassium phosphate buffer (0.025 M, pH 3.0) and THF (75:25). Adjust gradient elution to separate impurities like residual solvents or diastereomers. Validate method precision and accuracy per ICH guidelines using spiked samples .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how should this be addressed?

Many chiral amines, including this compound, exhibit polymorphism or hydrate formation, leading to inconsistent melting points. Researchers should standardize drying protocols (e.g., vacuum desiccation) and report differential scanning calorimetry (DSC) thermograms with heating rates (e.g., 10°C/min) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.